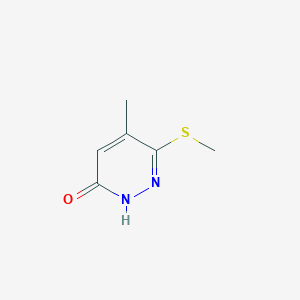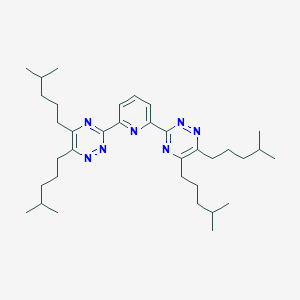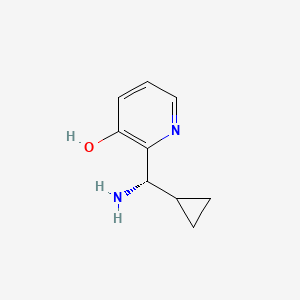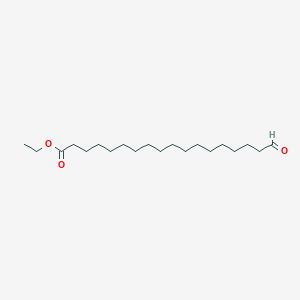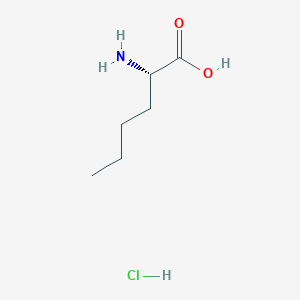
(S)-2-Aminohexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Aminohexanoic acid hydrochloride, also known as L-lysine hydrochloride, is an essential amino acid derivative. It is a white crystalline powder that is highly soluble in water. This compound plays a crucial role in various biological processes, including protein synthesis, enzyme function, and hormone production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminohexanoic acid hydrochloride typically involves the fermentation of carbohydrates using bacterial strains such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid. The reaction conditions include maintaining a pH of around 5.5 to 6.0 and a temperature of approximately 30°C.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure hydrochloride salt. The final product is then dried and packaged for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Aminohexanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The carboxyl group can be reduced to an alcohol group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted amino acids.
Aplicaciones Científicas De Investigación
(S)-2-Aminohexanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Plays a role in studying protein structure and function.
Medicine: Used in the formulation of nutritional supplements and as a therapeutic agent for treating lysine deficiency.
Industry: Employed in the production of animal feed, pharmaceuticals, and cosmetics.
Mecanismo De Acción
The mechanism of action of (S)-2-Aminohexanoic acid hydrochloride involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to facilitate the addition of lysine residues to growing polypeptide chains. This process is essential for the proper folding and function of proteins. Additionally, lysine residues can undergo post-translational modifications, such as acetylation and methylation, which regulate protein activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- L-arginine hydrochloride
- L-ornithine hydrochloride
- L-histidine hydrochloride
Uniqueness
(S)-2-Aminohexanoic acid hydrochloride is unique due to its essential role in human nutrition and its involvement in various metabolic pathways. Unlike other amino acids, lysine cannot be synthesized by the human body and must be obtained through diet or supplementation. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
(2S)-2-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Clave InChI |
GJVQLAKDPRPPTP-JEDNCBNOSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CCCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


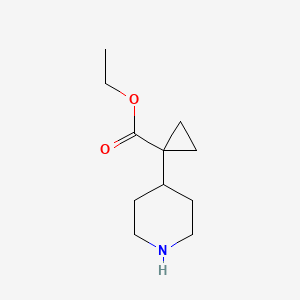
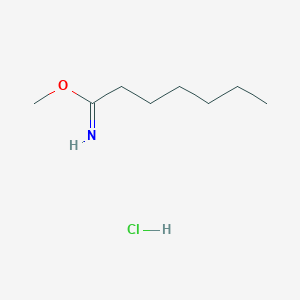
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)



